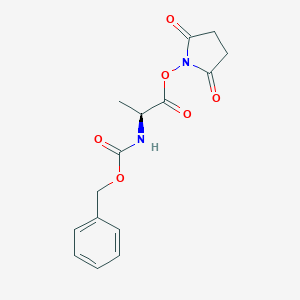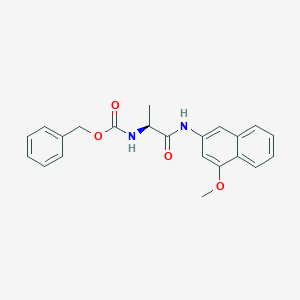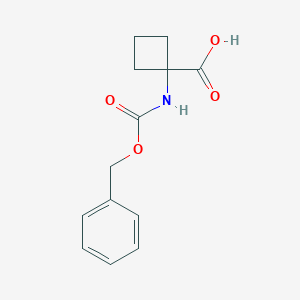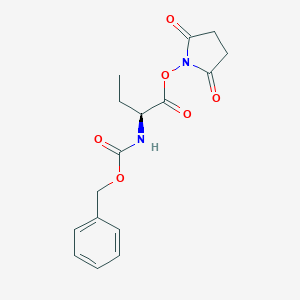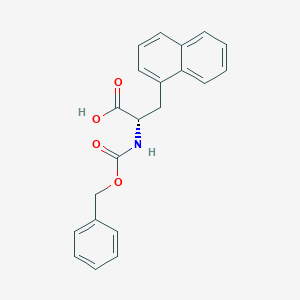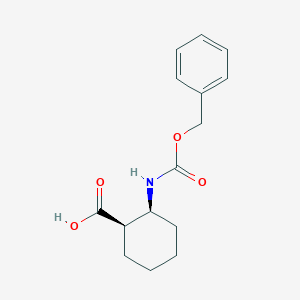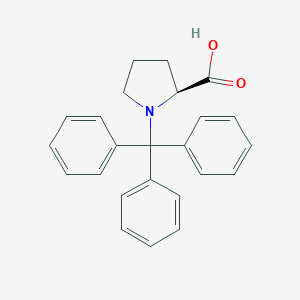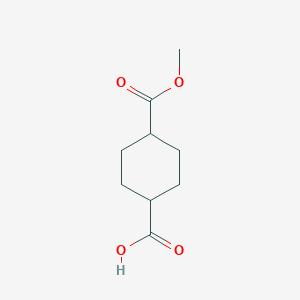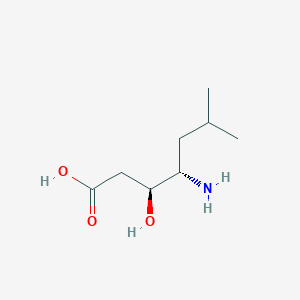
Statine
Übersicht
Beschreibung
Statins are a class of medications that are primarily used to lower cholesterol levels in the blood. They work by inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase, which plays a crucial role in the production of cholesterol in the liver. Statins are widely prescribed to reduce the risk of cardiovascular diseases, including heart attacks and strokes .
Wissenschaftliche Forschungsanwendungen
Statine haben eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Modellverbindungen zur Untersuchung der Enzyminhibition und der Cholesterinbiosynthese verwendet.
Biologie: Untersucht auf ihre Auswirkungen auf zelluläre Prozesse und die Genexpression.
Medizin: Intensiv erforscht hinsichtlich ihrer Rolle bei der Vorbeugung von Herz-Kreislauf-Erkrankungen und ihrer potenziellen Vorteile bei anderen Erkrankungen wie der Alzheimer-Krankheit.
Industrie: Einsatz bei der Entwicklung neuer Pharmazeutika und biotechnologischer Anwendungen.
Wirkmechanismus
This compound üben ihre Wirkung aus, indem sie kompetitiv das Enzym Hydroxymethylglutaryl-Coenzym A-Reduktase hemmen. Dieses Enzym katalysiert die Umwandlung von Hydroxymethylglutaryl-Coenzym A in Mevalonat, ein wichtiger Schritt in der Cholesterinbiosynthese. Durch die Hemmung dieses Enzyms reduzieren this compound die Produktion von Cholesterin in der Leber, was zu niedrigeren Spiegeln von Low-Density-Lipoprotein-Cholesterin im Blut führt .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen
Statine können über verschiedene chemische Routen synthetisiert werden. Ein übliches Verfahren beinhaltet die Fermentation bestimmter Pilze, wie z. B. Aspergillus terreus, um Lovastatin zu produzieren, das dann chemisch modifiziert werden kann, um andere this compound wie Simvastatin zu erzeugen . Die Synthese umfasst in der Regel die folgenden Schritte:
Fermentation: Aspergillus terreus wird in einem geeigneten Medium kultiviert, um Lovastatin zu produzieren.
Extraktion: Lovastatin wird aus der Fermentationsbrühe extrahiert.
Chemische Modifikation: Lovastatin wird durch Prozesse wie Methylierung chemisch modifiziert, um andere this compound wie Simvastatin zu produzieren.
Industrielle Produktionsverfahren
Die industrielle Produktion von Statinen umfasst oft großtechnische Fermentationsprozesse. So wird beispielsweise Lovastatin durch Flüssigkeitsfermentation hergestellt, bei der die Pilze unter kontrollierten Bedingungen in großen Fermentern gezüchtet werden . Fortschritte in der Biotechnologie haben auch zur Entwicklung von Festphasenfermentationsverfahren geführt, die gegenüber der traditionellen Flüssigfermentation bestimmte Vorteile bieten .
Analyse Chemischer Reaktionen
Reaktionstypen
Statine unterliegen verschiedenen chemischen Reaktionen, darunter:
Oxidation: this compound können oxidiert werden, um verschiedene Metaboliten zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in Statinen modifizieren.
Substitution: this compound können Substitutionsreaktionen durchlaufen, bei denen eine funktionelle Gruppe durch eine andere ersetzt wird.
Häufige Reagenzien und Bedingungen
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsreagenzien: Halogene, Alkylierungsmittel.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen vom jeweiligen Statin und den Reaktionsbedingungen ab. So kann die Oxidation von Lovastatin beispielsweise Hydroxysäuren produzieren, während die Reduktion zu Alkoholabkömmlingen führen kann .
Wirkmechanismus
Statins exert their effects by competitively inhibiting the enzyme hydroxymethylglutaryl-coenzyme A reductase. This enzyme catalyzes the conversion of hydroxymethylglutaryl-coenzyme A to mevalonate, a key step in cholesterol biosynthesis. By inhibiting this enzyme, statins reduce the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein cholesterol in the blood .
Vergleich Mit ähnlichen Verbindungen
Statine werden mit anderen Lipidsenkern verglichen, wie z. B.:
Fibratderivate: Diese Medikamente senken in erster Linie die Triglyceride und haben einen anderen Wirkmechanismus.
Gallen säuresequestrierende Mittel: Diese Mittel binden Gallensäuren im Darm, verhindern ihre Resorption und fördern die Ausscheidung von Cholesterin.
Cholesterinabsorptionsinhibitoren: Diese Medikamente hemmen die Absorption von Cholesterin aus dem Darm.
Ähnliche Verbindungen
- Atorvastatin
- Fluvastatin
- Lovastatin
- Pitavastatin
- Pravastatin
- Rosuvastatin
- Simvastatin
This compound sind einzigartig in ihrer Fähigkeit, die Spiegel des Low-Density-Lipoprotein-Cholesterins signifikant zu senken und das Risiko von Herz-Kreislauf-Ereignissen zu verringern .
Eigenschaften
IUPAC Name |
(3S,4S)-4-amino-3-hydroxy-6-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO3/c1-5(2)3-6(9)7(10)4-8(11)12/h5-7,10H,3-4,9H2,1-2H3,(H,11,12)/t6-,7-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVFTMTWCUHJBL-BQBZGAKWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(CC(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@@H]([C@H](CC(=O)O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00964315 | |
| Record name | Statine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49642-07-1 | |
| Record name | Statine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49642-07-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Statine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049642071 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Statine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00964315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Statine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | STATINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YTC77XR1EK | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


